molecular formula C10H10ClN3O2 B3492105 4-(3-chlorophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione

4-(3-chlorophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione

Cat. No.: B3492105
M. Wt: 239.66 g/mol
InChI Key: XVHQOCSVKOQIAK-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione is a chemical compound belonging to the class of triazolidine derivatives This compound features a triazolidine ring system substituted with a 3-chlorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chlorophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of 3-chlorophenylhydrazine with dimethyl carbonate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(3-chlorophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its derivatives have been investigated for their pharmacological activities, such as anti-inflammatory and anticancer effects.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in the manufacturing process.

Mechanism of Action

The mechanism by which 4-(3-chlorophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione

  • 1,2,4-Triazolidine-3,5-dione derivatives

  • Chlorophenylhydrazine derivatives

Uniqueness: 4-(3-Chlorophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it exhibits distinct chemical and biological properties that make it suitable for various applications.

Properties

IUPAC Name

4-(3-chlorophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-12-9(15)14(10(16)13(12)2)8-5-3-4-7(11)6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHQOCSVKOQIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)N1C)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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